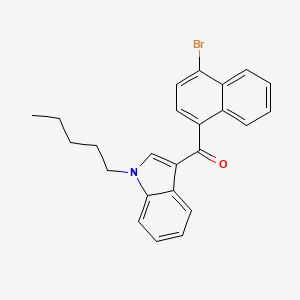
UNII-KD92YL1IS2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate, also known as (11.BETA.,16.BETA.)-21-chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregn-4-ene-3,20-dione, is a synthetic corticosteroid with anti-inflammatory properties. It is commonly used in dermatological applications for its potent ability to reduce inflammation and suppress immune responses .
科学研究应用
21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new corticosteroids.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its potential use in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of topical creams and ointments for dermatological conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate involves multiple steps, starting from a steroidal precursor. The key steps include:
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the steroid backbone.
Hydroxylation: Addition of hydroxyl groups to enhance the compound’s activity.
Esterification: Formation of the propionate ester to improve the compound’s stability and absorption.
Industrial Production Methods: Industrial production of 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Types of Reactions:
Oxidation: 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives, which may have different pharmacological properties .
作用机制
21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory cytokines. The compound also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators .
相似化合物的比较
Clobetasol Propionate: Another potent corticosteroid used in dermatology.
Betamethasone Dipropionate: Known for its strong anti-inflammatory effects.
Fluocinolone Acetonide: Used for its anti-inflammatory and immunosuppressive properties.
Uniqueness: 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate is unique due to its specific halogenation pattern and esterification, which enhance its potency and stability compared to other corticosteroids. Its molecular structure allows for targeted action with minimal systemic absorption, making it highly effective for topical applications .
属性
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h11,14,17-19,29H,5-10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKWSAYUTWRZKP-XGQKBEPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClFO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25120-99-4 |
Source


|
| Record name | (11beta,16beta)-21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregn-4-ene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025120994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11.BETA.,16.BETA.)-21-CHLORO-9-FLUORO-11-HYDROXY-16-METHYL-17-(1-OXOPROPOXY)PREGN-4-ENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD92YL1IS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
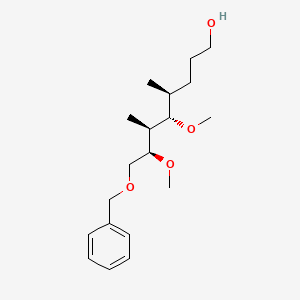
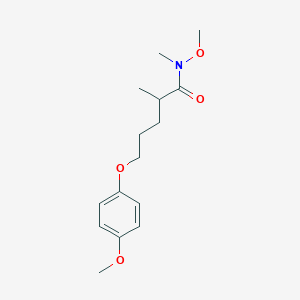
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/new.no-structure.jpg)
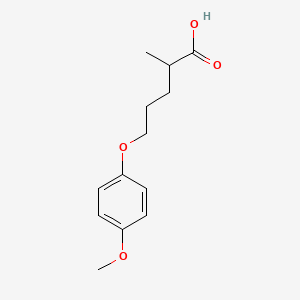

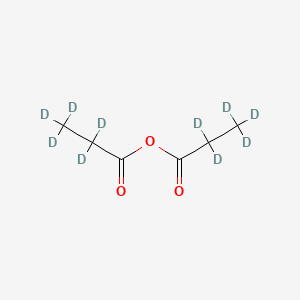
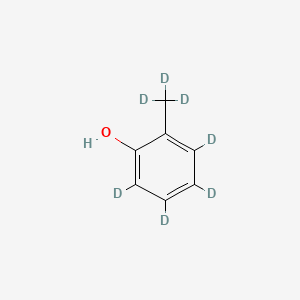
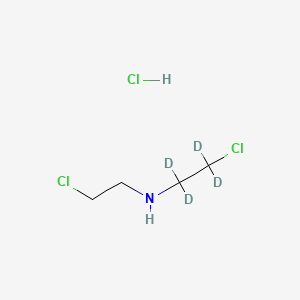
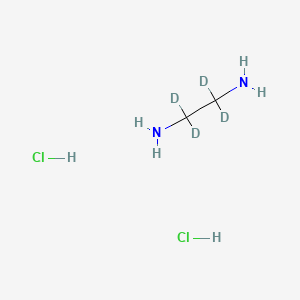
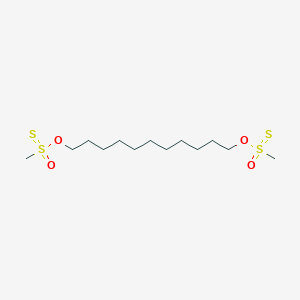
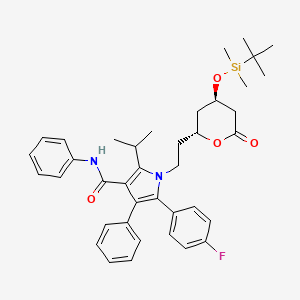
![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
